molecular formula C17H27NO2 B5567200 N-cyclododecylfuran-2-carboxamide

N-cyclododecylfuran-2-carboxamide

Cat. No.: B5567200
M. Wt: 277.4 g/mol
InChI Key: INIGWJOAUJGWEC-UHFFFAOYSA-N
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Description

N-cyclododecylfuran-2-carboxamide: is an organic compound with the molecular formula C17H27NO2 It is a derivative of furan, a heterocyclic organic compound, and features a cyclododecyl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with cyclododecylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclododecylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclododecylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclododecylfuran-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • N-cyclododecylfuran-2-carboxylic acid
  • N-cyclododecylfuran-2-amine
  • N-cyclododecylfuran-2-thiol

Comparison: N-cyclododecylfuran-2-carboxamide is unique due to the presence of the carboxamide group, which allows it to form specific interactions with biological targets that other similar compounds may not. For example, N-cyclododecylfuran-2-carboxylic acid lacks the amide functionality, which can limit its ability to form hydrogen bonds with enzymes. Similarly, N-cyclododecylfuran-2-amine and N-cyclododecylfuran-2-thiol have different functional groups that confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclododecylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIGWJOAUJGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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